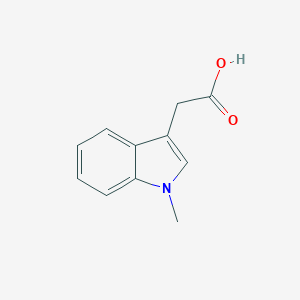

1-Methyl-3-indoleacetic acid

Descripción

Historical Perspectives on Indole (B1671886) Auxin Research and Methylated Derivatives

The journey to understanding plant growth regulators, or phytohormones, has its roots in the 19th century. researchgate.net The most well-known of the natural plant hormones is indole-3-acetic acid (IAA), a member of the auxin class. wikipedia.org The discovery of IAA was a pivotal moment in plant biology, leading to extensive research into its synthesis, metabolism, and multifaceted roles in plant development. wikipedia.orgresearchgate.net

The core structure of IAA is an indole ring with a carboxymethyl substituent. wikipedia.org Plants can synthesize IAA through several independent pathways, most of which begin with the amino acid tryptophan. wikipedia.orgnih.gov The primary pathway involves the conversion of tryptophan to indole-3-pyruvic acid. wikipedia.org However, tryptophan-independent pathways also exist. nih.gov

The exploration of auxin chemistry and biology was significantly advanced by the synthesis of various auxin-like molecules. researchgate.net This led to the development of synthetic auxins with greater stability, some of which have been widely used in agriculture and horticulture. wikipedia.org

Within the broader study of auxins, methylated derivatives of IAA have emerged as a significant area of research. The methylation of IAA to form methyl-IAA ester (MeIAA) is catalyzed by the enzyme indole-3-acetic acid carboxyl methyltransferase (IAMT1). nih.gov The characterization of this enzyme and its role in converting IAA to MeIAA has provided crucial insights into the regulation of auxin homeostasis and its impact on plant development. nih.gov

Early research into the metabolism of IAA identified various breakdown products, including compounds like 3-hydroxymethyloxindole and 3-methyleneoxindole. oup.com The study of these metabolic pathways has been essential in understanding how plants control the levels of active auxins.

The investigation of methylated indole compounds extends beyond just MeIAA. For instance, the fluorescence excitation spectra of indole, 3-methyl indole, and 3-indoleacetic acid have been studied to understand their electronic structures. aip.org Such fundamental research provides a deeper understanding of the physicochemical properties of these molecules, which is crucial for interpreting their biological activities.

The historical progression of auxin research, from the initial discovery of IAA to the detailed characterization of its methylated derivatives and metabolic pathways, showcases the evolution of analytical chemistry and molecular biology in unraveling the complexities of plant hormone function. researchgate.net

Significance of 1-Methyl-3-indoleacetic Acid in Biological Systems

This compound, also known as methyl-IAA ester (MeIAA), is a methylated derivative of the primary plant auxin, indole-3-acetic acid (IAA). nih.gov While IAA is a central regulator of plant growth and development, MeIAA is considered an inactive form of IAA. nih.gov Its significance lies in its role as a regulatory molecule, with its conversion to and from IAA being a key mechanism for controlling auxin activity in different plant tissues and at different developmental stages. nih.govnih.gov

The enzyme responsible for the conversion of IAA to MeIAA is indole-3-acetic acid (IAA)-methyltransferase-1 (IAMT1). nih.govnih.gov The expression of the IAMT1 gene is spatially and temporally regulated, leading to varying levels of MeIAA in different parts of the plant, which in turn influences development. nih.gov For example, altered expression of IAMT1 can lead to significant changes in leaf morphology. nih.gov

While often considered inactive, the effects of exogenously applied MeIAA can differ from those of IAA, suggesting distinct mechanisms of action or differential conversion back to IAA in various tissues. nih.gov For instance, MeIAA has been shown to be more potent than IAA in inhibiting hypocotyl elongation in Arabidopsis. nih.gov Conversely, it is less potent in inhibiting primary root elongation. nih.gov These differences are likely due to the varying expression and activity of putative MeIAA esterases that convert MeIAA back to active IAA in different organs. nih.gov

Research has also demonstrated that MeIAA can have a stronger capacity to induce lateral roots compared to IAA. nih.gov However, it is weaker in its ability to induce root hairs. nih.gov This highlights the nuanced role of auxin methylation in fine-tuning specific developmental processes.

Beyond the plant kingdom, indole compounds, including IAA, are produced by various microorganisms, such as bacteria and fungi, that can inhabit the rhizosphere or live as endophytes within plants. researchgate.netmdpi.comnih.gov Microbial IAA can influence the host plant's auxin homeostasis and development. mdpi.com While the focus has largely been on IAA, the potential for microbial production of methylated derivatives like MeIAA and their subsequent effects on plant-microbe interactions is an area of ongoing interest.

In mammals, IAA is a product of tryptophan metabolism by the gut microbiome and is involved in various biological processes, including immune function and inflammation. wikipedia.orgbiocrates.comrupahealth.com

The study of this compound provides a clear example of how the modification of a key signaling molecule can lead to a sophisticated level of regulatory control in biological systems.

Research Findings on this compound

| Research Area | Organism | Key Findings | Reference |

| Auxin Activity | Arabidopsis thaliana | MeIAA is generally considered an inactive form of IAA. | nih.gov |

| Hypocotyl Elongation | Arabidopsis thaliana | MeIAA is more potent than IAA in inhibiting hypocotyl elongation. | nih.gov |

| Primary Root Elongation | Arabidopsis thaliana | MeIAA is less potent than IAA in inhibiting primary root elongation. | nih.gov |

| Lateral Root Formation | Arabidopsis thaliana | MeIAA has a stronger capacity to induce lateral roots than IAA. | nih.gov |

| Root Hair Development | Arabidopsis thaliana | MeIAA is weaker than IAA in inducing root hairs. | nih.gov |

| Enzymatic Synthesis | Arabidopsis thaliana | IAMT1 catalyzes the conversion of IAA to MeIAA. | nih.gov |

| Gene Regulation | Arabidopsis thaliana | Expression of the IAMT1 gene is spatially and temporally regulated, affecting leaf development. | nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

2-(1-methylindol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-12-7-8(6-11(13)14)9-4-2-3-5-10(9)12/h2-5,7H,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAIPEFIYIQFVFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20291791 | |

| Record name | 1-Methyl-3-indoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1912-48-7 | |

| Record name | 1912-48-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-3-indoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-methyl-1H-indol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Metabolic Pathways of 1 Methyl 3 Indoleacetic Acid

Endogenous Synthesis Routes in Biological Systems

The journey to 1-Methyl-3-indoleacetic acid begins with the synthesis of its precursor, Indole-3-acetic acid. Biological systems, primarily plants and various microorganisms, have evolved multiple pathways for the production of IAA, which can be broadly categorized into tryptophan-dependent and tryptophan-independent routes.

Tryptophan-Dependent Pathways Leading to Indole-3-acetic Acid

The most well-characterized routes for IAA biosynthesis utilize the amino acid tryptophan as the starting material. Several distinct pathways, each named after a key intermediate, have been identified in both plants and microorganisms. These pathways underscore the metabolic versatility that biological systems employ to produce this vital hormone.

The four major tryptophan-dependent pathways are:

The Indole-3-acetamide (IAM) pathway: This pathway involves the conversion of tryptophan to IAM, which is then hydrolyzed to form IAA. This is a prominent pathway in many plant-associated bacteria.

The Indole-3-pyruvic acid (IPA) pathway: In this route, tryptophan is first converted to IPA. Subsequent enzymatic steps then lead to the formation of IAA. The TAA/YUC pathway, a major route for auxin biosynthesis in plants, is a well-studied example of the IPA pathway.

The Tryptamine (TAM) pathway: Tryptophan is decarboxylated to form tryptamine, which is then further metabolized to produce IAA.

The Indole-3-acetaldoxime (IAOx) pathway: This pathway involves the conversion of tryptophan to IAOx, which then serves as a precursor for IAA synthesis.

Table 1: Key Intermediates and Enzymes in Tryptophan-Dependent IAA Biosynthesis Pathways

| Pathway | Key Intermediate(s) | Key Enzyme(s) |

|---|---|---|

| Indole-3-acetamide (IAM) | Indole-3-acetamide | Tryptophan-2-monooxygenase, IAM hydrolase |

| Indole-3-pyruvic acid (IPA) | Indole-3-pyruvic acid | Tryptophan aminotransferase, Flavin monooxygenases (e.g., YUCCA) |

| Tryptamine (TAM) | Tryptamine, Indole-3-acetaldehyde | Tryptophan decarboxylase, Amine oxidase |

| Indole-3-acetaldoxime (IAOx) | Indole-3-acetaldoxime, Indole-3-acetonitrile | Cytochrome P450 enzymes (e.g., CYP79B2/B3), Nitrilase |

Role of Indole-3-acetic Acid Carboxyl Methyltransferases (IAMT) in this compound Formation

The final step in the formation of this compound from IAA is catalyzed by a specific class of enzymes known as Indole-3-acetic acid Carboxyl Methyltransferases (IAMT). nih.govnih.gov These enzymes play a crucial role in auxin homeostasis by converting the active hormone IAA into its methylated ester, methyl-IAA (MeIAA). nih.gov

In the model plant Arabidopsis thaliana, the enzyme IAMT1 has been extensively studied. researchgate.netcdnsciencepub.com IAMT1 facilitates the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of IAA, resulting in the formation of this compound. researchgate.net This process is a key mechanism for regulating the levels of active IAA within plant tissues and is involved in various developmental processes, including leaf development and gravitropism. nih.govresearchgate.net

The enzymatic activity of IAMT has been shown to be highly specific for IAA, indicating a dedicated role in auxin metabolism. nih.gov Overexpression of the IAMT1 gene in Arabidopsis leads to phenotypes associated with auxin deficiency, further highlighting the enzyme's role in controlling the pool of active IAA. nih.gov

Tryptophan-Independent Pathways and Precursors

While tryptophan is the primary precursor for IAA biosynthesis, evidence also supports the existence of tryptophan-independent pathways. These alternative routes are particularly important in certain developmental contexts, such as early embryogenesis in plants.

The tryptophan-independent pathway is thought to branch off from the tryptophan biosynthesis pathway, utilizing intermediates such as indole-3-glycerol phosphate (B84403) (IGP) or indole (B1671886) itself as precursors for IAA synthesis. In Arabidopsis, the enzyme indole synthase (INS) has been identified as a key player in this pathway, catalyzing the conversion of IGP to indole, which can then be used for IAA production.

The existence of this pathway suggests a metabolic flexibility that allows for the production of IAA even when tryptophan levels might be limiting. However, the complete enzymatic steps and regulatory mechanisms of the tryptophan-independent pathway are still under active investigation.

Microbial Biosynthesis of Indole-3-acetic Acid and its Relevance to Methylated Forms

A wide array of microorganisms, including bacteria and fungi, are capable of synthesizing IAA. This microbial production of auxin can have significant effects on plant growth and development, as these microorganisms often form close associations with plants in the rhizosphere.

Microbes utilize the same set of tryptophan-dependent pathways for IAA biosynthesis as plants, with the IAM and IPA pathways being particularly common. The production of IAA by plant-associated microbes can influence various aspects of plant physiology, from root development to disease resistance.

While the microbial synthesis of IAA is well-documented, the direct production of this compound by microorganisms has not been extensively reported. However, the presence of IAA-producing microbes in the plant environment could indirectly influence the formation of methylated auxins by providing a substrate (IAA) for plant IAMT enzymes. The intricate interplay between microbial IAA production and plant auxin modification pathways is an area of ongoing research.

Interconversion and Conjugation Dynamics

The regulation of active auxin levels is a dynamic process that involves not only biosynthesis but also the interconversion and conjugation of IAA. Methylation is a key modification that alters the chemical properties and biological activity of IAA.

Methylation of Indole-3-acetic Acid to Methyl-IAA

The conversion of Indole-3-acetic acid to its methyl ester, this compound (Methyl-IAA or MeIAA), is a significant metabolic event in auxin homeostasis. nih.govnih.gov This reaction, catalyzed by IAMT enzymes, effectively inactivates the auxin by modifying its carboxyl group. nih.gov

The formation of MeIAA is considered a mechanism to temporarily store and inactivate IAA. The methyl ester is thought to be a less active form of the hormone, and its formation can help to fine-tune the cellular concentration of active IAA. The reversibility of this reaction, through the action of esterases, would allow for the release of active IAA from the methylated pool when needed.

Enzymatic Hydrolysis of Methyl-IAA to Indole-3-acetic Acid

This compound (MeIAA) is considered a biologically inactive form of the plant hormone auxin. nih.gov Its activity in vivo is dependent on its conversion to the active form, Indole-3-acetic acid (IAA), through enzymatic hydrolysis. nih.gov This conversion is catalyzed by specific plant esterases. nih.govnih.gov

In the model plant Arabidopsis thaliana, a family of 20 proteins homologous to tobacco's salicylic (B10762653) acid binding protein 2 (SABP2) has been identified and named AtMES (for methyl esterases). nih.govresearchgate.net Several members of this family have been shown to function as MeIAA esterases, capable of hydrolyzing MeIAA to produce free IAA. nih.govresearchgate.net

Research has specifically identified AtMES17 as a key enzyme in this process. nih.gov Studies on Arabidopsis plants with a T-DNA insertion in the AtMES17 gene (mes17 mutants) showed a significantly decreased sensitivity to exogenously applied MeIAA, while their sensitivity to free IAA remained the same as wild-type plants. nih.govresearchgate.net This demonstrates that the biological effects observed from MeIAA application are due to the action of the free IAA generated upon hydrolysis. nih.gov

Further experiments using radiolabeled MeIAA ([14C]MeIAA) confirmed the role of AtMES17. After a 30-minute incubation, wild-type plants hydrolyzed 100% of the MeIAA they had absorbed, whereas the mes17 mutants only managed to hydrolyze 40%. nih.govresearchgate.net Conversely, Arabidopsis plants engineered to overexpress AtMES17 exhibited increased sensitivity to MeIAA, but not to IAA. nih.gov

The biochemical properties of the AtMES17 enzyme have been characterized, revealing its efficiency in catalyzing the hydrolysis of MeIAA. nih.gov

Table 1: Hydrolysis of Methyl-IAA by AtMES17 Esterase

| Parameter | Value | Source |

|---|---|---|

| Enzyme | AtMES17 | nih.gov |

| Substrate | This compound (MeIAA) | nih.gov |

| Product | Indole-3-acetic acid (IAA) | nih.gov |

| Michaelis Constant (Km) | 13 μM | nih.gov |

| Catalytic Rate Constant (Kcat) | 0.18 s⁻¹ | nih.gov |

| In vivo Hydrolysis (Wild-Type) | 100% of absorbed MeIAA | nih.govresearchgate.net |

Conjugation with Amino Acids and Sugars as Regulatory Mechanisms

The regulation of active IAA levels is a critical aspect of plant development, and one of the primary mechanisms for this is through the conjugation of IAA to various molecules, including amino acids and sugars. nih.govnih.gov This process of conjugation serves as a way to store, transport, and ultimately degrade IAA, thereby controlling the pool of free, active hormone available in the cell. nih.gov The formation of MeIAA via methylation by enzymes like IAA carboxyl methyltransferase 1 (IAMT1) is one such regulatory pathway. nih.gov

IAA conjugates are generally categorized based on their biological activity and metabolic fate. Some conjugates are considered inactive storage forms that can be hydrolyzed back to free IAA, while others are intermediates targeted for degradation. nih.gov

Conjugates as Inactive Intermediates for Degradation: Conjugation of IAA with the amino acids aspartic acid and glutamic acid to form IAA-Asp and IAA-Glu, respectively, marks the hormone for degradation. These forms are considered inactive and are not able to induce an auxin response when applied externally. nih.gov

Conjugates as Reversible Inactive Forms: Other amino acid conjugates, such as those with leucine (B10760876) (IAA-Leu) and alanine (B10760859) (IAA-Ala), can induce auxin responses. However, it is believed that their activity is a result of their hydrolytic cleavage back to free IAA, suggesting they function as releasable, inactive storage forms. nih.gov

Sugar Conjugates: IAA can also be conjugated to carbohydrates. For example, IAA-inositol has been shown to be a transport form in Zea mays, moving from the endosperm to the shoot where it is hydrolyzed to release free IAA. nih.gov

The balance between free IAA, methylated IAA (MeIAA), and various other IAA conjugates is thus a dynamic system that allows the plant to precisely regulate auxin-dependent growth and development. nih.gov

Table 2: Examples of Indole-3-acetic Acid Conjugates and Their Function

| Conjugate | Conjugated Molecule | Functional Role | Source |

|---|---|---|---|

| IAA-Aspartate (IAA-Asp) | Aspartic Acid | Inactive; Intermediate for degradation | nih.gov |

| IAA-Glutamate (IAA-Glu) | Glutamic Acid | Inactive; Intermediate for degradation | nih.gov |

| IAA-Leucine (IAA-Leu) | Leucine | Inactive storage; Hydrolyzed to free IAA | nih.gov |

| IAA-Alanine (IAA-Ala) | Alanine | Inactive storage; Hydrolyzed to free IAA | nih.gov |

Catabolism and Degradation Pathways of this compound and Related Indoles

The breakdown, or catabolism, of indole compounds is essential for maintaining hormonal balance and for detoxifying excess levels. For this compound, the primary catabolic route involves its initial hydrolysis to Indole-3-acetic acid (IAA). Subsequently, IAA is subjected to various degradation pathways, both within the plant and by microbial action.

Oxidative Decarboxylation Products

The oxidative degradation of IAA is a key pathway for irreversibly reducing active auxin levels. nih.gov This process can occur through several routes, leading to a variety of products.

One major pathway involves the oxidation of IAA to form oxindole-3-acetic acid (OxIAA). nih.gov This is considered a primary mechanism for IAA catabolism in plants like Arabidopsis. nih.gov

Another significant pathway is the oxidative decarboxylation of IAA, which involves the removal of the carboxyl group. This process, often stimulated by factors like ethylene, can be catalyzed by enzymes such as peroxidases. researchgate.net The initial product of this decarboxylation is typically indole-3-methanol (I3M). researchgate.net This intermediate can be further oxidized to indole-3-carboxaldehyde (B46971) and then to indole-3-carboxylic acid (ICA). researchgate.net

In a different catabolic route, the decarboxylation of indoleacetic acid can lead to the formation of 3-methylindole (B30407), commonly known as skatole. wikipedia.org

Table 3: Products of Indole-3-acetic Acid Oxidation and Decarboxylation

| Pathway | Key Intermediate(s) | Final Product(s) | Source(s) |

|---|---|---|---|

| Oxidation | - | Oxindole-3-acetic acid (OxIAA) | nih.gov |

| Oxidative Decarboxylation | Indole-3-methanol (I3M), Indole-3-carboxaldehyde | Indole-3-carboxylic acid (ICA) | researchgate.net |

Microbial Degradation Mechanisms

Numerous soil and plant-associated bacteria have the ability to degrade Indole-3-acetic acid, often utilizing it as a source of carbon and nitrogen. plos.orgnih.gov This microbial activity plays a significant role in regulating auxin levels in the environment, particularly in the rhizosphere. Bacterial degradation of IAA proceeds through distinct aerobic and anaerobic pathways, which are encoded by specific gene clusters. nih.gov

Aerobic Degradation: The aerobic degradation of IAA is primarily governed by the iac gene cluster. nih.gov This pathway converts IAA into catechol, which is then further metabolized through central metabolic pathways. nih.gov A wide range of bacteria isolated from the roots of Arabidopsis and rice have been shown to possess this degradation capability. These belong to several genera, including Pseudomonas, Acinetobacter, Achromobacter, Variovorax, Sphingomonas, Sphingopyxis, and Curvibacter. plos.org

Anaerobic Degradation: Under anaerobic conditions, a different pathway encoded by the iaa gene cluster is utilized. nih.gov This pathway is responsible for the conversion of IAA to 2-aminobenzoyl-CoA. nih.gov

The degradation of related indoles has also been studied. For instance, the bacterium Acinetobacter oleivorans has been shown to efficiently degrade 3-methylindole (skatole). frontiersin.org The metabolites identified during this process include Indole-3-carboxylic acid and Indole-3-carboxaldehyde, which are also products of the plant's own oxidative decarboxylation pathway. frontiersin.org

Table 4: Bacterial Genera with IAA Degradation Capability

| Bacterial Genus | Degradation Pathway | Source |

|---|---|---|

| Pseudomonas | Aerobic (iac cluster) | plos.orgnih.gov |

| Acinetobacter | Aerobic (iac cluster) | plos.orgnih.gov |

| Achromobacter | Aerobic (iac cluster) | plos.org |

| Variovorax | Aerobic (iac cluster) | plos.org |

| Sphingomonas | Aerobic (iac cluster) | plos.org |

| Sphingopyxis | Aerobic (iac cluster) | plos.org |

| Curvibacter | Aerobic (iac cluster) | plos.org |

Biological Activities and Physiological Roles of 1 Methyl 3 Indoleacetic Acid

Regulatory Functions in Plant Growth and Development

1-Methyl-3-indoleacetic acid (1-Me-IAA) is a methylated derivative of the primary plant auxin, indole-3-acetic acid (IAA). nih.gov While IAA is a well-established regulator of numerous aspects of plant growth and development, 1-Me-IAA's role is more nuanced, often acting as an inactive or regulatory form of IAA. nih.govnih.gov The conversion of IAA to 1-Me-IAA is catalyzed by the enzyme IAA carboxyl methyltransferase (IAMT1). nih.govnih.gov This methylation process is a key mechanism for regulating auxin homeostasis and activity within the plant. nih.govnih.gov The physiological effects of 1-Me-IAA can vary significantly between different plant organs, likely due to the differential expression of putative Me-IAA esterases that convert 1-Me-IAA back to active IAA. nih.gov

Both 1-Me-IAA and its precursor, IAA, are known to influence cell elongation, a fundamental process in plant growth. chemimpex.comnih.gov However, their potencies can differ. For instance, in Arabidopsis thaliana, 1-Me-IAA has been shown to be more potent than IAA in inhibiting hypocotyl elongation. nih.govnih.gov This suggests that the methylation of IAA can serve as an effective means to regulate its activity in specific tissues. nih.gov The process of cell elongation is a primary mechanism by which auxins like IAA promote plant growth. bakerandbaker.co.in While IAA is known to induce both cell elongation and cell division, the primary effect of 1-Me-IAA appears to be centered on the modulation of cell elongation. chemimpex.comwikipedia.org

The differential effects of these compounds are highlighted in studies on Arabidopsis. For example, while both exogenous IAA and 1-Me-IAA inhibit primary root and hypocotyl elongation, the stronger effect of 1-Me-IAA on hypocotyls points to a tissue-specific regulation of auxin activity through methylation. nih.gov

Table 1: Comparative Effects of IAA and 1-Me-IAA on Cell Elongation

| Compound | Effect on Hypocotyl Elongation | Effect on Primary Root Elongation | Reference |

|---|---|---|---|

| Indole-3-acetic acid (IAA) | Inhibitory | Inhibitory | nih.gov |

| This compound (1-Me-IAA) | More potent inhibition than IAA | Less potent inhibition than IAA | nih.govnih.gov |

The balance between IAA and its methylated form, 1-Me-IAA, plays a significant role in plant organogenesis and morphogenesis. chemimpex.comamericanchemicalsuppliers.com The enzyme responsible for this conversion, IAMT1, is spatially and temporally regulated during the development of leaves, indicating its importance in these processes. nih.gov Altering the expression levels of IAMT1 can lead to dramatic changes in leaf curvature, a key aspect of leaf morphogenesis. nih.govnih.gov

Overexpression of IAMT1 in Arabidopsis results in hyponastic leaf phenotypes, where the leaves curl downwards. nih.gov This suggests that the methylation of IAA is a critical factor in controlling the differential growth of leaf cells that leads to proper leaf shape. nih.gov The regulation of auxin levels through mechanisms like methylation is central to many aspects of plant development. nih.govnih.gov The identification of IAMT1 and its role in leaf development has broadened the understanding of auxin-regulated developmental processes. nih.gov

Tropisms, the directional growth responses of plants to environmental stimuli, are heavily influenced by auxin distribution. solubilityofthings.comsavemyexams.com 1-Me-IAA has been shown to have a significant impact on gravitropism, the growth response to gravity. nih.gov In studies on Arabidopsis mutants with defects in auxin transport (aux1), 1-Me-IAA was able to rescue hypocotyl gravitropic defects in dark-grown seedlings, a feat that IAA itself could not accomplish. nih.gov This suggests that 1-Me-IAA can be transported or perceived differently than IAA in the hypocotyl, allowing it to compensate for the transport deficiency.

However, the effect of 1-Me-IAA on gravitropism is organ-specific. In the same aux1 mutants, 1-Me-IAA was unable to rescue the agravitropic root phenotype, indicating a differential role for this compound in root and shoot gravitropic responses. nih.gov Furthermore, loss-of-function mutants in IAMT1 exhibit impaired gravitropic reorientation in their hypocotyls, which is linked to an increase in polar auxin transport and a lack of asymmetric distribution of the auxin efflux carrier PIN3. pnas.org

The architecture of the root system is intricately regulated by auxins, and 1-Me-IAA exhibits distinct effects on its different components. nih.gov While 1-Me-IAA is less potent than IAA in inhibiting the elongation of the primary root in light-grown seedlings, it displays a stronger capacity to induce the formation of lateral roots. nih.govnih.gov In fact, its ability to promote lateral roots surpasses that of both IAA and another synthetic auxin, naphthalene-acetic acid (NAA). nih.gov

This differential activity is further highlighted by its effect on root hairs. The capacity of 1-Me-IAA to induce root hairs is weaker than that of both IAA and NAA. nih.gov In aux1 mutants, which have a defective lateral root phenotype, 1-Me-IAA can rescue this defect. nih.gov However, it fails to rescue the defective root hair phenotype in the same mutants. nih.gov These findings underscore the complex and organ-specific roles of 1-Me-IAA in shaping the root system. nih.gov It is suggested that these differential sensitivities among different root tissues may be due to variations in the expression and activity of a putative Me-IAA esterase, which would convert the inactive 1-Me-IAA back to the active IAA. nih.gov

Table 2: Effects of 1-Me-IAA on Root System Architecture in Arabidopsis

| Root Component | Effect of 1-Me-IAA | Comparison with IAA | Reference |

|---|---|---|---|

| Primary Root Elongation | Inhibitory | Less potent than IAA | nih.govnih.gov |

| Lateral Root Formation | Inductive | Stronger than IAA | nih.gov |

| Root Hair Formation | Inductive | Weaker than IAA | nih.gov |

The elongation of the hypocotyl, the embryonic stem, is a critical process for seedling establishment and is highly sensitive to auxin levels. nih.govpnas.org Research on Arabidopsis has demonstrated that 1-Me-IAA is a potent inhibitor of hypocotyl elongation, even more so than IAA itself. nih.govnih.gov This heightened potency indicates that the methylation of IAA can significantly enhance its inhibitory effect on hypocotyl growth. nih.govnih.gov

This effect is observed in both wild-type plants and in mutants with altered auxin responses. nih.gov The strong inhibitory action of 1-Me-IAA on hypocotyl elongation highlights the importance of auxin methylation as a regulatory mechanism in controlling early seedling development. nih.gov

The methylation of IAA to 1-Me-IAA, catalyzed by the enzyme IAMT1, plays a crucial role in leaf development and the determination of leaf shape. nih.gov The expression of the IAMT1 gene is carefully regulated, both spatially and temporally, during the development of both rosette and cauline leaves in Arabidopsis. nih.gov

Alterations in the expression patterns or levels of IAMT1 can lead to significant and often dramatic leaf curvature phenotypes. nih.govnih.gov For instance, a dominant mutant, iamt1-D, which has increased expression of IAMT1, displays pronounced hyponastic leaves (curled downwards). nih.govnih.gov Conversely, reducing the expression of IAMT1 can result in the opposite phenotype. nih.gov These observations strongly suggest that the methylation of IAA is a key factor in regulating the differential growth of cells within the leaf, which ultimately determines its final form. nih.gov The curly leaf phenotype in the iamt1-D mutant may be partially explained by the decreased expression of TCP genes, which are known regulators of leaf curvature. nih.gov

Emerging Roles in Other Eukaryotic Systems

The influence of this compound and its parent compound, IAA, is not confined to the plant and microbial kingdoms. Emerging research points to their involvement in other eukaryotic systems, including fundamental cellular pathways and interactions within the mammalian gut.

Recent groundbreaking research has identified the Target of Rapamycin Complex 1 (TORC1) as a major target of indole-3-acetic acid (IAA) in yeast. nih.govnih.govsemanticscholar.org TORC1 is a highly conserved protein complex that acts as a central regulator of cell growth in eukaryotes, from yeast to mammals. nih.gov

Genetic and biochemical analyses in Saccharomyces cerevisiae have demonstrated that IAA inhibits the activity of TORC1 both in living cells (in vivo) and in isolated systems (in vitro). nih.govnih.govplos.org This inhibition of TORC1 is the primary mechanism by which IAA restricts yeast growth. nih.govsemanticscholar.org

Intriguingly, yeast cells themselves are capable of synthesizing IAA and accumulate it, particularly as they enter a quiescent, stationary phase of growth. nih.govnih.gov This has led to the hypothesis that IAA may function as an internal metabolic signal that helps to properly guide yeast cells into a dormant state by inhibiting TORC1 activity. nih.govnih.gov The inhibition of TORC1 by IAA appears to be competitive with ATP, a key energy molecule in the cell. nih.gov

The gut microbiome has a profound impact on the metabolic landscape of its mammalian host. researchgate.netpnas.org Metabolomics studies comparing germ-free mice with conventional mice have revealed that a vast number of blood metabolites are derived from or significantly influenced by the gut microbiota. researchgate.netpnas.org

Among the metabolites affected are indole-containing compounds derived from the dietary amino acid tryptophan. researchgate.net The gut microbiota can metabolize tryptophan into a variety of bioactive molecules, including indole-3-acetic acid (IAA). mdpi.comfrontiersin.org These microbial metabolites can enter the host's circulation and influence various physiological processes. frontiersin.org

For instance, indole (B1671886) and its derivatives can act as signaling molecules that help maintain the integrity of the intestinal barrier, modulate the immune system, and influence liver metabolism. frontiersin.org They can interact with host receptors such as the aryl hydrocarbon receptor (AhR) and the pregnane (B1235032) X receptor (PXR) to exert their effects. frontiersin.orgfrontiersin.org The production of these indole-containing metabolites is dependent on the composition of the gut microbiota. mdpi.com For example, the bacterium Clostridium sporogenes is known to produce indole-3-propionic acid (IPA), another tryptophan metabolite. researchgate.netpnas.org

The presence of these microbial metabolites also triggers a metabolic response in the host, including phase II drug metabolism pathways, suggesting that the gut microbiome directly impacts the host's capacity to process foreign compounds. researchgate.netpnas.org

Investigations into Developmental Effects in Animal Models

Investigations into the developmental effects of this compound (1Me-IAA) in animal models have been part of broader studies examining the impact of indole-3-acetic acid (IAA) and its derivatives on embryonic development. These studies have primarily utilized rat models to assess the potential for these compounds to affect neurodevelopment.

Research has shown that the administration of this compound to pregnant rats during specific gestation days resulted in observable effects on the developing embryos and fetuses. nih.gov One of the key findings was a decrease in the absolute brain weight of the offspring in the 1Me-IAA group. nih.gov This suggests a potential impact on the growth and development of the central nervous system.

In conjunction with the effects on the developing fetus, maternal effects were also noted. Pregnant rats treated with this compound exhibited rigidity and a decrease in locomotor activity. nih.gov

Further research has indicated that treatment with analogs of indole-3-acetic acid, such as this compound, can lead to apoptosis of neuroepithelial cells. wikipedia.org This programmed cell death in the neuroepithelium is a significant finding, as this layer is crucial for the development of the brain. Additionally, these studies have reported a significant decrease in the brain size relative to the body weight in embryonic rats exposed to these compounds. wikipedia.org

The following table summarizes the key research findings on the developmental effects of this compound in animal models.

| Animal Model | Developmental Stage | Observed Effects in Offspring | Maternal Effects |

| Rat | Embryo/Fetus (Day 14.5 or 21 of gestation) | - Decrease in absolute brain weight nih.gov- Apoptosis of neuroepithelial cells wikipedia.org- Significantly decreased brain size relative to body weight wikipedia.org | - Rigidity nih.gov- Decrease in locomotor activity nih.gov |

Molecular Mechanisms and Signal Transduction Pathways

Auxin Response Mechanisms in Plants Modulated by 1-Methyl-3-indoleacetic Acid

The cellular response to auxins, a class of plant hormones that includes this compound (MeIAA), is governed by a sophisticated and tightly regulated signaling pathway. This pathway ultimately leads to changes in gene expression that control various aspects of plant growth and development. frontiersin.org

At the core of the auxin signaling cascade are two key families of proteins: the Auxin/Indole-3-Acetic Acid (Aux/IAA) repressors and the Auxin Response Factors (ARFs). nih.gov ARFs are transcription factors that bind to specific DNA sequences, known as auxin response elements (AuxREs), located in the promoter regions of auxin-responsive genes. nih.govwikipedia.org In the absence or at low concentrations of auxin, Aux/IAA proteins heterodimerize with ARF activators through their conserved C-terminal domains. nih.govnih.gov This interaction prevents the ARFs from activating the transcription of their target genes. mdpi.com

When intracellular auxin levels rise, auxin molecules bind to the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which are components of an SCF (SKP1-CULLIN-F-BOX) E3 ubiquitin ligase complex. mdpi.comnih.gov This binding event enhances the affinity of the TIR1/AFB receptor for Aux/IAA proteins, leading to the recruitment of the Aux/IAA repressors to the SCF complex. nih.gov

The recruitment of Aux/IAA proteins to the SCF complex marks them for ubiquitination. wikipedia.org The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells. semanticscholar.org It involves a cascade of enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). oup.com The E3 ligase, in this case, the SCFTIR1/AFB complex, facilitates the transfer of ubiquitin molecules to the Aux/IAA protein. nih.gov

This polyubiquitination serves as a signal for the 26S proteasome, a large protein complex, to recognize and degrade the tagged Aux/IAA repressor. nih.govmdpi.com The degradation of the Aux/IAA proteins liberates the ARF activators, allowing them to bind to AuxREs and initiate the transcription of auxin-responsive genes, thereby eliciting a physiological response. nih.govmdpi.com

While both this compound (MeIAA) and Indole-3-acetic acid (IAA) are auxins, their signaling specificities and potencies can differ. MeIAA is considered an inactive form of IAA. researchgate.net Its activity is dependent on its conversion back to free IAA through hydrolysis by esterases. nih.gov

The differential effects of MeIAA and IAA on various plant organs suggest a layer of regulation based on the expression and activity of these esterases. For instance, MeIAA has been shown to be more potent than IAA in inhibiting hypocotyl elongation, yet less potent in inhibiting primary root elongation. researchgate.net This suggests that the distribution and efficiency of the enzymes that convert MeIAA to IAA vary in different tissues, leading to tissue-specific responses.

The nonpolar nature of MeIAA, in contrast to the charged nature of IAA-amino acid and IAA-sugar conjugates, provides a distinct mechanism for regulating auxin activity. nih.gov The conversion of IAA to MeIAA is catalyzed by the enzyme IAA carboxyl methyltransferase 1 (IAMT1). nih.gov Overexpression of IAMT1 leads to phenotypes indicative of altered auxin homeostasis. nih.gov

| Feature | This compound (MeIAA) | Indole-3-acetic acid (IAA) |

| Activity | Inactive precursor | Active hormone |

| Activation | Requires hydrolysis to IAA by esterases | Directly active |

| Potency | Varies by tissue and esterase activity | Generally high |

| Nature | Nonpolar | Polar (as free acid) |

Cellular and Subcellular Localization Studies of this compound

Understanding the cellular and subcellular distribution of auxins is crucial for deciphering their roles in plant development. While specific localization studies for this compound are less common, the localization of its parent compound, IAA, provides a framework.

IAA has been immunocytochemically localized in various cellular compartments. In the primary roots of Zea mays, IAA has been found in the nucleus, vacuoles, mitochondria, and associated with dictyosomes (Golgi bodies) and their vesicles. umn.edu In bamboo shoots, strong IAA signals have been detected in the cytoplasm and nuclei of cells, particularly in the apical meristem and around vascular bundles. researchgate.net The presence of IAA in these compartments suggests its involvement in regulating nuclear events (gene expression) and its transport within and between cells. umn.eduresearchgate.net

Given that MeIAA is a nonpolar derivative of IAA, its distribution might differ, potentially allowing it to move across membranes more readily. However, its physiological activity is ultimately tied to its conversion to IAA, which would then be expected to localize to similar compartments to exert its effects. The distribution of free and esterified forms of IAA has been shown to vary between tissues, with the vascular stele containing significantly higher concentrations of free IAA compared to the cortex in Zea mays mesocotyls. scispace.com

Interplay with Other Phytohormones and Endogenous Signaling Molecules

The effects of auxins are not isolated but are integrated into a complex network of interactions with other plant hormones. This crosstalk allows for fine-tuning of developmental processes in response to various internal and environmental cues.

Cytokinins : The balance between auxin and cytokinin is a fundamental determinant of plant development. For instance, the crosstalk between cytokinin and IAA is essential for silicon-mediated chromium stress tolerance in wheat seedlings. nih.gov

Gibberellins (B7789140) (GA) : Auxins and gibberellins can interact to regulate growth. In oat stem segments, IAA can inhibit GA-induced growth but also shorten the time it takes for the tissue to respond to GA. nih.gov

Abscisic Acid (ABA) : Auxin and ABA often have antagonistic effects, with auxin promoting growth and ABA being a key stress-response hormone that can inhibit growth. nih.gov

Jasmonic Acid (JA) : JA, primarily known for its role in defense responses, also interacts with auxin in various developmental processes. mdpi.com The JAZ suppressor proteins in the JA signaling pathway are key components in this crosstalk. austinpublishinggroup.com

These interactions can occur at multiple levels, including the regulation of hormone biosynthesis, metabolism, transport, and signaling pathways.

Mechanisms of Oxidative Activation and Reactive Species Formation

The metabolism of auxins is a critical component of maintaining hormonal homeostasis. Indole-3-acetic acid can undergo oxidative degradation, a process that can lead to the formation of reactive oxygen species (ROS).

IAA can be oxidized by peroxidases, and this process can generate superoxide (B77818) radicals. tandfonline.com The formation of ROS is implicated in auxin-induced cell wall loosening, a prerequisite for cell elongation. tandfonline.com The oxidative products of IAA, such as 2-oxoindole-3-acetic acid (oxIAA), are generally considered to be inactive forms. researchgate.netnih.gov In Arabidopsis, the conversion to oxIAA and its subsequent glucosylation represents a major pathway for IAA catabolism. researchgate.net

The generation of ROS, such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), is an integral part of auxin's mechanism of action. nih.gov These reactive species can act as signaling molecules themselves, for example, by mediating the opening of ion channels. tandfonline.com However, excessive ROS can also lead to oxidative stress. elsevierpure.com While 2-Methyl-IAA is not a substrate for the oxidase reaction of some plant peroxidases, suggesting a specific interaction with IAA, the broader implications of methylation on oxidative metabolism are an area for further investigation. researchgate.net

Receptor Binding Characteristics and Ligand Activity Profiles of this compound

The molecular interactions and resulting biological activity of this compound are fundamentally linked to its structural relationship with the primary plant auxin, Indole-3-acetic acid (IAA). Research into the mechanisms of auxin perception and signaling has revealed that this compound itself is largely inactive as a primary signaling molecule. Instead, its activity is contingent on its metabolic conversion to IAA.

Receptor Binding Characteristics

The primary receptors for auxin in plants are the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins. The binding of IAA to the TIR1/AFB co-receptor complex is a critical step in initiating the downstream signaling cascade that leads to auxin-regulated gene expression. Structural and biochemical studies have elucidated the specific molecular interactions required for this binding. A key feature for the recognition of IAA by the TIR1 receptor is the presence of a free carboxyl group on the acetic acid side chain. This carboxyl group forms essential hydrogen bonds within the binding pocket of the TIR1 protein, anchoring the auxin molecule and stabilizing the co-receptor complex.

This compound, being the methyl ester of IAA, lacks this free carboxyl group. The presence of the methyl ester group sterically hinders and electronically prevents the necessary interactions within the TIR1 binding pocket. Consequently, this compound does not effectively bind to the TIR1/AFB auxin receptors. This lack of direct receptor binding is a primary reason for its classification as an inactive form of auxin.

Ligand Activity Profile

The ligand activity profile of this compound is best described as that of a pro-hormone or an inactive precursor to the active auxin, IAA. Any auxin-like activity observed upon the exogenous application of this compound to plant tissues is not due to the direct action of the molecule itself. Instead, this activity is the result of its enzymatic hydrolysis back to free IAA by endogenous plant esterases.

Several studies have demonstrated that the auxin-like effects of this compound, such as the inhibition of root growth, are dependent on the presence and activity of specific methyl esterases. In Arabidopsis thaliana, a family of enzymes known as AtMES has been identified, with certain members, such as AtMES17, showing the ability to hydrolyze this compound to IAA. nih.govresearchgate.netoup.comoup.comnih.gov

Experiments using mutant plants deficient in these esterases have shown a significantly reduced sensitivity to this compound, while their response to IAA remains unaffected. nih.govresearchgate.netoup.comoup.comnih.gov Conversely, plants overexpressing these esterases exhibit heightened sensitivity to this compound. nih.govresearchgate.netoup.comoup.comnih.gov These findings provide strong evidence that the biological activity of this compound is mediated through its conversion to IAA.

The table below summarizes the key characteristics of this compound in comparison to Indole-3-acetic acid.

| Characteristic | This compound | Indole-3-acetic acid (IAA) |

|---|---|---|

| Direct Binding to TIR1/AFB Receptors | No significant binding | Binds with high affinity |

| Receptor Binding Requirement | N/A (does not bind directly) | Free carboxyl group on the side chain |

| Intrinsic Auxin Activity | Inactive | Active |

| Mechanism of Observed Activity | Hydrolysis to IAA by endogenous esterases | Direct binding to TIR1/AFB receptors |

| Role in Auxin Homeostasis | Inactive storage or transport form | Active signaling molecule |

The kinetic properties of the esterase AtMES17, which converts this compound to IAA, have been characterized, providing further insight into the regulation of this conversion. The enzyme exhibits a Michaelis constant (Km) of 13 µM and a catalytic rate constant (kcat) of 0.18 s-1 for this compound. nih.govresearchgate.netoup.comoup.com This indicates an efficient enzymatic process for the release of active IAA from its inactive methylated form.

Advanced Analytical Methodologies for Research on 1 Methyl 3 Indoleacetic Acid

Sample Preparation and Extraction Techniques from Biological Matrices

The initial and one of the most critical stages in the analysis of 1-Methyl-3-indoleacetic acid from biological sources, such as plant tissues, is sample preparation and extraction. The primary goal is to isolate the analyte from a complex matrix that includes pigments, lipids, and other metabolites that could interfere with subsequent analysis. The classical approach for auxin extraction begins with the rapid freezing of plant tissues in liquid nitrogen to halt metabolic processes, followed by lyophilization and grinding to a fine powder. mybiosource.com

Liquid-Liquid Extraction (LLE) is a foundational technique used to separate this compound based on its solubility characteristics. nih.gov Organic solvents like methanol (B129727), acetone (B3395972), diethyl ether, and dichloromethane (B109758) are commonly employed. agrisera.com The choice of solvent can significantly impact the extraction efficiency, with aqueous methanol or acetone often being preferred to enhance the yield. mybiosource.comagrisera.com The pH of the aqueous phase is a critical parameter; adjusting the pH to acidic conditions (e.g., pH 2.7) protonates the carboxylic acid group of the analyte, making it more soluble in organic solvents like diethyl ether. agrisera.com Conversely, partitioning into an alkaline buffer can be used as a subsequent purification step. nih.govagrisera.com

Solid-Phase Extraction (SPE) has become a widely adopted technique for the cleanup and concentration of auxin samples prior to instrumental analysis. mybiosource.comresearchgate.net SPE offers advantages over LLE, including reduced solvent consumption, higher sample throughput, and potentially cleaner extracts. mybiosource.com Various sorbents can be utilized, with C18 (reversed-phase) being common for retaining non-polar compounds like indoleacetic acids while allowing more polar interfering substances to be washed away. infobiochem.com Mixed-mode SPE cartridges, such as those combining reversed-phase and anion-exchange properties, can provide enhanced selectivity for acidic compounds like this compound. researchgate.netabbexa.com

A summary of common extraction techniques is presented in the table below.

| Technique | Principle | Common Solvents/Sorbents | Key Considerations |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on differential solubility. | Methanol, Acetone, Diethyl Ether, Dichloromethane | pH control is crucial for efficient partitioning of the acidic analyte. Can be labor-intensive. nih.govagrisera.com |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while impurities are washed away; the analyte is then eluted with a different solvent. | C18, Mixed-Mode Cation Exchange (MCX) | Offers good cleanup and concentration. Method development is required to optimize loading, washing, and elution steps. mybiosource.comresearchgate.netinfobiochem.comabbexa.com |

| Dispersive Liquid-Liquid Microextraction (DLLME) | A modified LLE technique using a small volume of extraction solvent dispersed in the aqueous sample with the aid of a disperser solvent, forming a cloudy solution. | Extraction solvent (e.g., Chloroform), Disperser solvent (e.g., Acetone) | A rapid and efficient preconcentration method requiring minimal solvent volumes. mybiosource.com |

Quantitative and Qualitative Detection Methods

Following extraction and purification, a variety of instrumental techniques can be employed for the qualitative identification and quantitative measurement of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility and thermal stability. nih.govnih.gov

Derivatization: The most common derivatization strategy involves converting the carboxylic acid group into an ester, typically a methyl ester. researchgate.netnih.gov This can be achieved using reagents like diazomethane (B1218177), although its toxicity has led to the development of safer alternatives like (trimethylsilyl)diazomethane or methods using chloroformates in an aqueous solution. agrisera.comnih.gov Another approach is silylation, which replaces the active hydrogen on the carboxyl group with a trimethylsilyl (B98337) (TMS) group using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov This process reduces the polarity of the molecule, improving its chromatographic behavior.

Analysis and Fragmentation: In GC-MS, the derivatized this compound is separated on a capillary column and subsequently ionized, typically by electron impact (EI). The resulting mass spectrum provides a molecular fingerprint. For the methyl ester of the parent compound, indole-3-acetic acid, characteristic ions include the molecular ion (m/z 189) and a major fragment ion at m/z 130, which corresponds to the quinolinium ion formed after the loss of the methoxycarbonylmethyl group. researchgate.netnih.gov A similar fragmentation pattern would be expected for the methyl ester of this compound, with shifts in mass-to-charge ratios corresponding to the additional methyl group on the indole (B1671886) nitrogen. Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring only these characteristic ions. nih.gov

| Derivatization Reagent | Target Functional Group | Resulting Derivative | Key Features |

| Diazomethane / (Trimethylsilyl)diazomethane | Carboxylic Acid | Methyl Ester | Highly efficient but diazomethane is toxic and explosive. agrisera.comnih.gov |

| Alkyl Chloroformates | Carboxylic Acid | Alkyl Ester | Safer alternative to diazomethane; reaction occurs in aqueous solution. nih.gov |

| BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Carboxylic Acid | Trimethylsilyl (TMS) Ester | Common silylating agent; improves volatility and peak shape. nih.gov |

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for analyzing plant hormones, including indole derivatives. nih.govmdpi.comupsc.se This technique does not typically require derivatization, allowing for a more direct analysis of the compound in its native form. nih.gov The use of Ultra-Performance Liquid Chromatography (UPLC) with High-Resolution Mass Spectrometry (HRMS/MS) further enhances separation efficiency and mass accuracy. nih.govmdpi.comnih.gov

Ionization and Fragmentation: Electrospray ionization (ESI) is the most common ionization source, capable of producing protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. nih.govmdpi.com For indole-3-acetic acid, the positive ion mode typically yields a protonated molecule at m/z 176 and a characteristic fragment ion at m/z 130 (the quinolinium ion). upsc.sejabonline.in For this compound, the expected protonated molecule would be at m/z 190. Tandem mass spectrometry (MS/MS) experiments, such as Multiple Reaction Monitoring (MRM), provide exceptional selectivity and sensitivity by monitoring a specific fragmentation of a parent ion to a daughter ion. jabonline.in

Advantages: The high sensitivity of LC-MS/MS allows for the quantification of analytes at very low concentrations (picomole to femtomole levels) from small amounts of biological material. nih.gov HRMS provides high mass accuracy, which aids in the confident identification of compounds and the elucidation of elemental compositions of fragment ions. nih.govmdpi.com This makes UPLC-HRMS/MS particularly powerful for metabolite profiling and identifying unknown indole-related compounds in complex extracts. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of indole compounds. nih.govresearchgate.net The choice of detector is critical for achieving the desired sensitivity and selectivity.

Chromatographic Separation: Reversed-phase columns, such as C8 or C18, are most frequently used for the separation of indoleacetic acids. nih.govacademicjournals.org A gradient elution using a mobile phase consisting of an aqueous component (often acidified with acetic or formic acid) and an organic modifier (like methanol or acetonitrile) is typically employed to achieve good resolution of various indoles within a single run. jabonline.innih.gov

Detection Methods:

UV Detection: Indole compounds possess a chromophore that absorbs ultraviolet light. Detection is commonly performed at wavelengths around 280 nm. academicjournals.orgmdpi.com While reliable, UV detection may lack the sensitivity and selectivity required for analyzing trace amounts in complex biological samples. researchgate.netcreative-proteomics.com

Fluorescence Detection (FLD): The indole ring is naturally fluorescent, which allows for highly sensitive and selective detection. nih.govresearchgate.net Typical excitation and emission wavelengths for indole-3-acetic acid are around 280 nm and 350 nm, respectively. nih.gov FLD can offer significantly lower detection limits compared to UV detection, making it more suitable for quantifying endogenous levels of auxins. researchgate.netnih.gov

| Detector | Principle | Typical Wavelength | Advantages | Limitations |

| UV Absorbance | Measures the absorption of UV light by the analyte. | ~280 nm | Robust, widely available. | Lower sensitivity and selectivity compared to FLD and MS. researchgate.net |

| Fluorescence (FLD) | Measures the light emitted by the analyte after excitation at a specific wavelength. | Excitation: ~280 nm, Emission: ~350 nm | High sensitivity and selectivity for fluorescent compounds like indoles. nih.govresearchgate.net | Not all compounds are fluorescent. |

The Salkowski reagent (ferric chloride in a strong acid like perchloric or sulfuric acid) provides a simple and rapid colorimetric method for the detection of indolic compounds. infobiochem.cominfobiochem.com The reaction produces a characteristic pink to red color, the intensity of which can be measured with a spectrophotometer at approximately 530 nm. infobiochem.comnih.gov

Despite its widespread use, particularly for screening microorganisms for auxin production, the Salkowski assay has significant limitations. nih.govfrontiersin.org The primary drawback is its lack of specificity. researchgate.netnih.govresearchgate.net The reagent reacts not only with indole-3-acetic acid but also with a wide range of other indole-containing compounds, including tryptophan, indole-3-pyruvic acid, and indole-3-acetamide. nih.govresearchgate.net This cross-reactivity can lead to a significant overestimation of the actual concentration of a specific target analyte like this compound. nih.govfrontiersin.org Furthermore, the color development can be unstable, and the assay's sensitivity is considerably lower than that of chromatographic methods. infobiochem.comnih.gov Therefore, while useful for qualitative screening, the Salkowski reagent is not suitable for accurate quantification of specific indoles in complex mixtures. nih.gov

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are based on the highly specific binding between an antibody and its target antigen. creative-proteomics.com Competitive ELISA formats are commonly used for quantifying small molecules like auxins. mybiosource.comabbexa.commybiosource.com In this setup, the analyte in the sample competes with a labeled form of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample. abbexa.com

Utility and Limitations: ELISA kits offer several advantages, including high throughput, high sensitivity, and the ability to process many samples without the need for expensive chromatographic equipment. mybiosource.comcreative-proteomics.com However, the utility of these assays is critically dependent on the specificity of the antibody. While antibodies can be highly specific, cross-reactivity with structurally similar compounds is a potential issue. agrisera.comfrontiersin.org For example, an antibody raised against indole-3-acetic acid may show some degree of binding to this compound or other related metabolites. nih.govfrontiersin.org It is essential to validate the specificity of the assay for the particular compound of interest. Some ELISA protocols also require methylation of the sample, which can add a step to the workflow and may introduce variability. agrisera.comresearchgate.net

Future Research Directions and Unaddressed Questions

Comprehensive Elucidation of Biosynthetic and Catabolic Networks for Methylated Indoles

A significant gap in our understanding of 1-Methyl-3-indoleacetic acid lies in its metabolic pathways. The biosynthetic and catabolic networks for many methylated indoles are not well-defined, and this is particularly true for N-methylated auxins.

Future research should focus on identifying the enzymes and genetic pathways responsible for the N-methylation of the indole (B1671886) ring of IAA. While S-adenosyl methionine (SAM)-dependent methyltransferases are known to be involved in the methylation of various indole compounds, the specific enzymes that catalyze the formation of this compound are yet to be discovered. It is crucial to investigate whether this compound is a natural product in any organism or if it is solely a synthetic analog.

Equally important is the elucidation of its catabolic pathways. Studies on the degradation of other methylated indoles suggest that the position of the methyl group significantly influences the metabolic fate of the compound. For instance, the presence of a methyl group at the N1 position of the indole ring has been shown to inhibit the initial hydroxylation step, a critical reaction in the degradation pathway of indole in some microbial consortia. This suggests that this compound might exhibit greater persistence in certain biological systems compared to its non-methylated counterpart, IAA. Comprehensive studies are needed to identify the specific enzymes and microorganisms capable of degrading this compound and to characterize the resulting metabolites.

Identification and Characterization of Specific Receptors for this compound

The biological activity of any signaling molecule is contingent upon its interaction with specific receptors. While the receptors for IAA are well-studied, it is currently unknown whether this compound interacts with these same receptors or if it has its own unique binding partners.

A critical area of future research is to investigate the binding affinity of this compound to known auxin receptors, such as the TIR1/AFB family of F-box proteins. The N-methylation of the indole ring could sterically hinder or otherwise alter the binding to the IAA receptor pocket, potentially leading to reduced or abolished activity through these canonical pathways.

Conversely, the possibility of specific receptors for this compound cannot be discounted. The existence of such receptors would imply a distinct signaling pathway and a unique physiological role for this compound. Therefore, research efforts should be directed towards identifying and characterizing novel proteins that specifically bind to this compound. Techniques such as affinity chromatography, yeast two-hybrid screening, and computational modeling could be employed to uncover these putative receptors.

Deeper Understanding of its Physiological Roles Across Diverse Biological Kingdoms

The physiological functions of this compound are almost entirely unknown. While the roles of IAA in plant growth and development are well-documented, the effects of N-methylation on its activity are yet to be determined.

In plants, it is essential to investigate the effects of exogenous application of this compound on various developmental processes, including root and shoot architecture, cell elongation, and fruit development. Comparative studies with IAA and its methyl ester, methyl-IAA, which has shown higher potency in some assays, would be particularly insightful.

Beyond the plant kingdom, the physiological roles of this compound in microorganisms and animals warrant investigation. IAA is known to be produced by various plant-associated microbes and plays a role in plant-microbe interactions. It is plausible that this compound could also have a role in these interactions, potentially acting as a signaling molecule or a metabolic byproduct. In humans, IAA is a product of tryptophan metabolism by the gut microbiota and has been implicated in certain physiological and pathological processes. Exploring the presence and physiological relevance of its N-methylated derivative in mammalian systems could open new avenues of research in human health.

Development of Novel and Highly Sensitive Analytical Techniques

Advancements in our understanding of this compound are intrinsically linked to our ability to accurately detect and quantify it in complex biological samples. While a range of analytical techniques exists for the analysis of auxins, these methods need to be specifically adapted and validated for this compound.

Current methods for auxin quantification include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and immunoassays like ELISA. The development of protocols optimized for this compound is crucial to ensure high sensitivity and specificity. This includes the optimization of extraction, purification, and derivatization steps. For instance, methylation is a common derivatization technique used to improve the chromatographic behavior and detection of IAA, and similar strategies could be employed for its N-methylated counterpart.

Furthermore, the development of novel and more sensitive analytical techniques is a key research direction. Technologies such as Quantitative Allele-Specific Real-Time Target and Signal Amplification (QuARTS) and advanced mass spectrometry methods could provide the necessary sensitivity to detect potentially low endogenous concentrations of this compound. The creation of specific antibodies for use in immunoassays would also greatly facilitate high-throughput screening and quantification.

Translational Research Perspectives in Plant Science and Health (excluding dosage/administration)

The unique chemical properties of this compound may offer novel opportunities for translational research in both plant science and human health.

In the realm of plant science and agriculture, the potential for this compound to act as a more stable or potent auxin analog could be explored for various horticultural and agricultural applications. For example, its potential to enhance root formation, improve fruit set, or modify plant architecture could be investigated. If this compound exhibits altered transport or metabolic properties, it could lead to the development of new plant growth regulators with unique characteristics.

From a health perspective, given that IAA is a known human metabolite, investigating the occurrence and biological significance of this compound is a pertinent area of future research. Understanding its metabolic pathways and potential interactions with human cellular machinery could provide insights into various physiological and disease states. For instance, indole derivatives are known to interact with cytochrome P450 enzymes, and exploring the effect of this compound on these systems could be a valuable line of inquiry.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-methyl-3-indoleacetic acid, and how can its purity be validated?

- Synthesis : The compound can be synthesized via methylation of indole-3-acetic acid (IAA) using methylating agents like methyl iodide under controlled alkaline conditions. Precise stoichiometric ratios and reaction times are critical to avoid over-methylation .

- Validation : Purity is typically assessed using high-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) and confirmed via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C). Mass spectrometry (MS) further verifies molecular weight (theoretical MW: 188.2 g/mol) .

Q. How can this compound be quantified in aqueous solutions, and what are the limitations of colorimetric assays?

- Methodology : Modified ferric chloride-sulfuric acid assays are commonly used. Adjustments to reagent concentrations (e.g., reducing nitrite levels) and standardized timing (e.g., reading absorbance at 15 minutes post-reagent addition) improve color stability and specificity .

- Limitations : Colorimetric methods may lack sensitivity at low concentrations (<10 µg/mL) and exhibit interference from structurally similar indolic compounds (e.g., indole-3-lactic acid). Cross-validation with HPLC is advised for critical studies .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Key Properties :

- CAS Registry Number: 1912-48-7 .

- Solubility: Moderately soluble in polar organic solvents (e.g., methanol, DMSO) but poorly soluble in water.

- Stability: Sensitive to light and heat; degradation products include oxidized indole derivatives, necessitating storage in amber vials at –20°C .

Advanced Research Questions

Q. How does the photodegradation mechanism of this compound differ from its parent compound (IAA), and what are the implications for experimental protocols?

- Mechanism : Under UV light, this compound undergoes decarboxylation and ring-opening reactions, yielding skatole derivatives and methylated quinoline intermediates. Quantum yield measurements (Φ ≈ 0.02 at 254 nm) suggest slower degradation compared to IAA (Φ ≈ 0.05) due to steric effects from the methyl group .

- Implications : Photodegradation necessitates controlled lighting in experiments. Include dark controls and use actinometry to quantify light exposure in photostability studies .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound across plant models?

- Approach :

Standardize Auxin Activity Assays : Use uniform concentrations (e.g., 1–100 µM) in Arabidopsis root elongation assays, accounting for species-specific receptor affinities.

Control for Metabolic Interference : Pre-treat samples with cytochrome P450 inhibitors (e.g., aminobenzotriazole) to block enzymatic conversion to IAA.

Cross-Validate with Mutants : Test in auxin-signaling mutants (e.g., Arabidopsis tir1) to confirm direct vs. indirect effects .

Q. How can computational modeling predict the interaction of this compound with auxin-binding proteins?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to model ligand-receptor interactions with proteins such as TIR1/AFB. The methyl group may reduce binding affinity compared to IAA due to steric clashes in the binding pocket.

- MD Simulations : Perform molecular dynamics (GROMACS) to assess conformational stability over 100-ns trajectories. Parameters should include solvation effects (TIP3P water model) and physiological pH (6.8) .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound?

- Best Practices :

- Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Report 95% confidence intervals and goodness-of-fit metrics (R² ≥ 0.95).

- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Include raw data in supplementary materials to enable meta-analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.